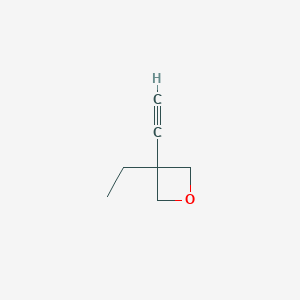![molecular formula C13H16ClNO B1379452 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1803581-83-0](/img/structure/B1379452.png)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is a chemical compound with the CAS Number: 1240529-14-9 . It has a molecular weight of 201.27 . It’s a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .
Synthesis Analysis
An efficient two-step multigram synthesis of the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is described . The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .Molecular Structure Analysis
The IUPAC name of the compound is 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . The InChI code for the compound is 1S/C13H15NO/c15-13-11-6-12 (13)9-14 (8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .Chemical Reactions Analysis
The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 201.27 .Scientific Research Applications
Medicinal Chemistry Building Block
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride: is recognized as a valuable building block in medicinal chemistry . Its unique bicyclic structure is useful for constructing complex molecules that are relevant in drug discovery. The compound can serve as a scaffold for synthesizing a variety of bioactive molecules, potentially leading to new therapeutic agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYLDZPTTKAKNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2=O)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)
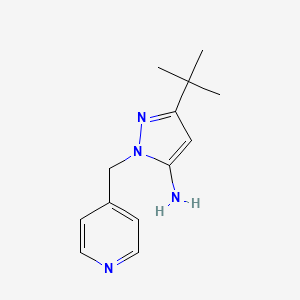
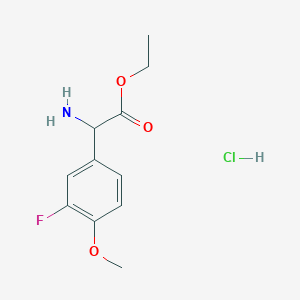
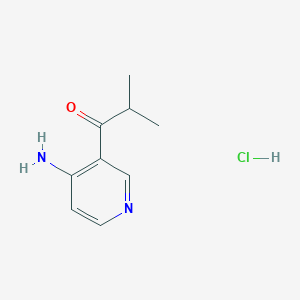
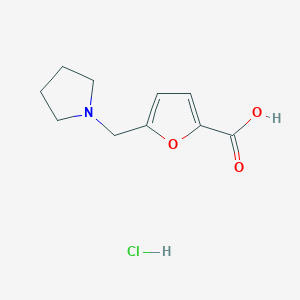

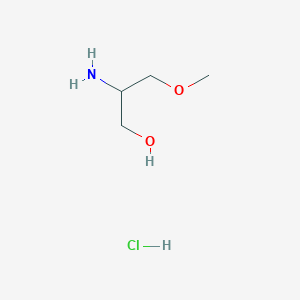


![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)

